molecular formula C20H14N2O6S B2837504 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one CAS No. 683258-96-0

3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one

Cat. No. B2837504
CAS RN: 683258-96-0
M. Wt: 410.4
InChI Key: IPUMDJLXUNARJC-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. For instance, Kumar et al. synthesized a series of 3-[4′(p-chlorophenyl) thiazol-2′-yl]-2-[(substituted azetidinone thiazolidinone)-aminomethyl]quinazolin-4-ones .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Fluorescent Probes for Hypoxic Cells

A novel fluorescent probe was developed for selective detection of hypoxia or nitroreductase (NTR) in cells, utilizing a design that included a nitroimidazole moiety for hypoxic triggering. The probe displayed high selectivity, "Turn-On" fluorescence response, no cytotoxicity, and was successfully applied for imaging the hypoxic status of tumor cells, indicating potential applications in biomedical research for disease-relevant hypoxia imaging (Feng et al., 2016).

Antimicrobial Applications

Coumarin-thiazole derivatives have been recognized for their significant biological activity, particularly in imparting antimicrobial properties when incorporated into polymers. A study focusing on the synthesis and characterization of these derivatives revealed their potential in enhancing the antimicrobial effect of polyurethane varnishes, suggesting a novel approach for antimicrobial surface treatments (El‐Wahab et al., 2014).

Cancer Research

Several studies have explored the antitumor properties of thiazol-2-yl chromen-2-one derivatives. For instance, ruthenium flavanol complexes were evaluated against breast cancer cell lines, demonstrating significant cytotoxic potential. This suggests a promising direction for developing new cancer therapies (Singh et al., 2017). Another study synthesized 1H-thieno[2,3-c]chromen-4(2H)-one derivatives, showing moderate to good antitumor activity against various cancer cell lines, indicating their potential as reference drugs in cancer treatment (Yu et al., 2017).

Synthesis of Complex Molecules

Research has highlighted the synthesis of complex molecules incorporating the thiazol-2-yl chromen-2-one framework for diverse applications. For example, a study reported the efficient synthesis of pyrazolyl triazolo thiadiazinyl chromen-2-ones through a one-pot multicomponent reaction, showcasing the versatility of this chemical framework in synthesizing novel compounds with potential biological activities (Pavurala & Vedula, 2015).

Antioxidant and Antibacterial Activities

Coumarylthiazole derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities, revealing that these compounds possess significant biological capacities. This underscores the therapeutic potential of these derivatives in addressing oxidative stress and bacterial infections (Mahmoodi & Ghodsi, 2017).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on the specific compound and its biological target. For example, some thiazole derivatives have been found to have comparable antifungal activity against C. albicans and C. glabrata to the standard drug ketoconazole .

Future Directions

Thiazoles are an important class of compounds in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and synthesis of new thiazole derivatives with improved pharmacological properties .

properties

IUPAC Name

3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6S/c1-26-16-7-6-11(9-17(16)27-2)14-10-29-19(21-14)13-8-12-4-3-5-15(22(24)25)18(12)28-20(13)23/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUMDJLXUNARJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC4=C(C(=CC=C4)[N+](=O)[O-])OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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